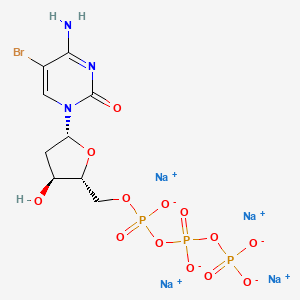
Cytidine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- is a modified nucleoside triphosphate. It is a derivative of cytidine triphosphate, where the cytosine base is brominated at the 5-position and the ribose sugar is deoxygenated at the 2’-position. This compound is significant in various biochemical processes, particularly in the synthesis of RNA and DNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- typically involves multiple steps:
Bromination: The cytidine molecule is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Deoxygenation: The ribose sugar is deoxygenated at the 2’-position using reagents such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate.
Phosphorylation: The triphosphate group is introduced using phosphorylating agents like phosphorus oxychloride (POCl3) followed by treatment with pyrophosphate salts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the bromine or the triphosphate group.
Hydrolysis: The triphosphate group can be hydrolyzed to form diphosphate or monophosphate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction.
Hydrolysis Conditions: Acidic or basic conditions to facilitate hydrolysis.
Major Products
Substitution Products: Compounds with the bromine atom replaced by other functional groups.
Oxidation Products: Compounds with altered oxidation states.
Hydrolysis Products: Diphosphate and monophosphate derivatives.
Wissenschaftliche Forschungsanwendungen
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: Employed in studies of DNA and RNA synthesis, repair, and modification.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and molecular biology tools.
Wirkmechanismus
The compound exerts its effects by incorporating into nucleic acids during synthesis. The bromine atom and the deoxygenated ribose sugar can cause disruptions in the normal base pairing and structural integrity of DNA and RNA. This can lead to inhibition of nucleic acid synthesis, making it useful in antiviral and anticancer applications. The triphosphate group is essential for its incorporation into nucleic acids by polymerases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine 5’-(tetrahydrogen triphosphate): Lacks the bromine modification and deoxygenation.
5-Bromo-2’-deoxyuridine: Similar bromination and deoxygenation but with a uracil base instead of cytosine.
2’-Deoxycytidine 5’-triphosphate: Lacks the bromine modification.
Uniqueness
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- is unique due to its combined bromination and deoxygenation, which confer distinct biochemical properties. These modifications make it particularly useful in studies of nucleic acid metabolism and as a potential therapeutic agent.
Eigenschaften
CAS-Nummer |
30419-11-5 |
|---|---|
Molekularformel |
C9H11BrN3Na4O13P3 |
Molekulargewicht |
633.98 g/mol |
IUPAC-Name |
tetrasodium;[[[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15BrN3O13P3.4Na/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1 |
InChI-Schlüssel |
HKKQEPGVXIEIMM-YYWCTZDQSA-J |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



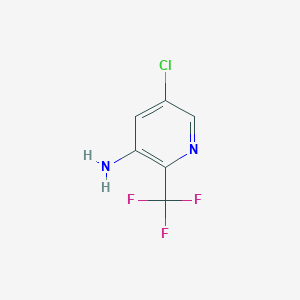
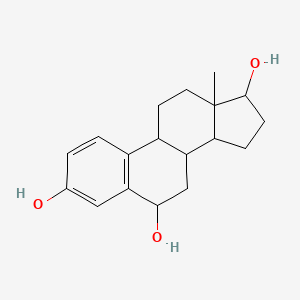

![[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine](/img/structure/B12069896.png)
![Diethyl [2-(acryloylamino)ethyl]phosphonate](/img/structure/B12069902.png)
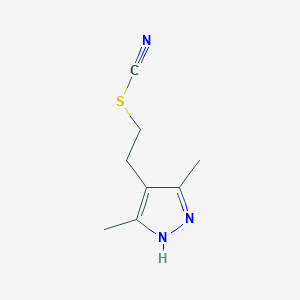
![Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-](/img/structure/B12069916.png)
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)


![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
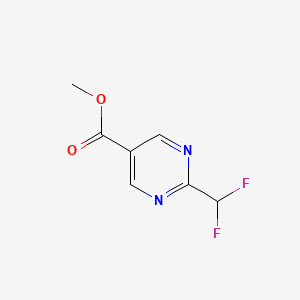
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)
